molecular formula C22H23N3O5S2 B2647251 (Z)-methyl 4-((3-(6-((5-methylisoxazol-3-yl)amino)-6-oxohexyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate CAS No. 613225-68-6

(Z)-methyl 4-((3-(6-((5-methylisoxazol-3-yl)amino)-6-oxohexyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate

Cat. No. B2647251
CAS RN: 613225-68-6
M. Wt: 473.56
InChI Key: VFGYOPHVOJHPBB-LGMDPLHJSA-N
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Description

(Z)-methyl 4-((3-(6-((5-methylisoxazol-3-yl)amino)-6-oxohexyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate is a useful research compound. Its molecular formula is C22H23N3O5S2 and its molecular weight is 473.56. The purity is usually 95%.
BenchChem offers high-quality (Z)-methyl 4-((3-(6-((5-methylisoxazol-3-yl)amino)-6-oxohexyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-methyl 4-((3-(6-((5-methylisoxazol-3-yl)amino)-6-oxohexyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-inflammatory Applications

A study by Matson (1990) describes a process for preparing a compound with anti-inflammatory properties, which includes a derivative of 5-methylisoxazol similar to the target compound. This process involves a series of rearrangements and methylations leading to an anti-inflammatory compound (Matson, 1990).

Anticancer Activities

Several studies have investigated the anticancer activities of compounds with structures similar to the target molecule. For example:

  • Havrylyuk et al. (2010) found that 4-thiazolidinones with benzothiazole moiety, structurally related to the target compound, exhibit significant anticancer activity on various cancer cell lines, including leukemia, melanoma, lung, colon, and breast cancer (Havrylyuk et al., 2010).
  • Refaat (2010) synthesized benzimidazole derivatives, which showed potent antitumor activity against several human carcinoma cell lines (Refaat, 2010).
  • Chandrappa et al. (2010) synthesized thioxothiazolidin-4-one derivatives, demonstrating significant anticancer and antiangiogenic effects in mouse tumor models (Chandrappa et al., 2010).

Other Potential Applications

  • Smelcerovic et al. (2015) explored the inhibitory properties of thiazol-4-ones against xanthine oxidase, suggesting potential applications in addressing oxidative stress and inflammation (Smelcerovic et al., 2015).
  • Hossaini et al. (2017) focused on the synthesis and characterization of (4-oxothiazolidine-2-ylidene)benzamide derivatives, which could have applications in various chemical and pharmacological fields (Hossaini et al., 2017).
  • Pişkin et al. (2020) synthesized zinc phthalocyanine derivatives with potential applications in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

properties

IUPAC Name

methyl 4-[(Z)-[3-[6-[(5-methyl-1,2-oxazol-3-yl)amino]-6-oxohexyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S2/c1-14-12-18(24-30-14)23-19(26)6-4-3-5-11-25-20(27)17(32-22(25)31)13-15-7-9-16(10-8-15)21(28)29-2/h7-10,12-13H,3-6,11H2,1-2H3,(H,23,24,26)/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGYOPHVOJHPBB-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CCCCCN2C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)NC(=O)CCCCCN2C(=O)/C(=C/C3=CC=C(C=C3)C(=O)OC)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-methyl 4-((3-(6-((5-methylisoxazol-3-yl)amino)-6-oxohexyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate

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